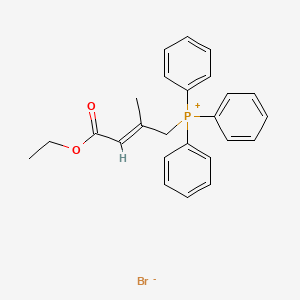

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

(3-エトキシカルボニル-2-メチルアリル)トリフェニルホスホニウムブロミドの合成には、トリフェニルホスフィンと適切なアリルブロミド誘導体を制御された条件下で反応させることが含まれます。 反応は通常、アセトニトリル、ジメチルホルムアミド、またはテトラヒドロフランなどの溶媒中で行われます . 生成物はその後精製され、-20°Cで保存することで安定性が保たれます .

化学反応の分析

(3-エトキシカルボニル-2-メチルアリル)トリフェニルホスホニウムブロミドは、次のようなさまざまな化学反応を起こします。

置換反応: ブロミドイオンが他の求核剤に置き換わる求核置換反応に関与することができます。

酸化と還元:

付加反応: 化合物のアリル基は、さまざまな求電子剤との付加反応を起こすことができます。

これらの反応で使用される一般的な試薬には、水素化ナトリウムやtert-ブトキシカリウムなどの塩基、塩酸などの酸が含まれます . 生成される主な生成物は、反応条件と使用される試薬によって異なります。

科学研究への応用

(3-エトキシカルボニル-2-メチルアリル)トリフェニルホスホニウムブロミドは、科学研究、特に以下の分野で広く使用されています。

化学: 有機合成および触媒の試薬として使用されます。

生物学: 細胞プロセスと分子相互作用に関する研究で使用されます。

医学: 特定の細胞経路を標的とする治療の可能性、特にその治療的用途に関する研究が進められています。

科学的研究の応用

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide is widely used in scientific research, particularly in the following areas:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is utilized in studies involving cellular processes and molecular interactions.

Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways, is ongoing.

Industry: It finds applications in the development of new materials and chemical processes.

作用機序

(3-エトキシカルボニル-2-メチルアリル)トリフェニルホスホニウムブロミドの作用機序には、細胞成分、特にミトコンドリアとの相互作用が含まれます。 トリフェニルホスホニウム部分は、高膜電位により、化合物がミトコンドリアに選択的に蓄積することを可能にします . この蓄積はミトコンドリアの機能を阻害し、アポトーシスや酸化ストレスなどの細胞プロセスの変化につながります .

類似の化合物との比較

(3-エトキシカルボニル-2-メチルアリル)トリフェニルホスホニウムブロミドは、次のような他のトリフェニルホスホニウム誘導体と比較することができます。

(3-カルボキシプロピル)トリフェニルホスホニウムブロミド: 構造は似ていますが、エトキシカルボニル基の代わりにカルボキシプロピル基を持っています。

(3-メチルアリル)トリフェニルホスホニウムブロミド: エトキシカルボニル基がないため、特定の反応では汎用性が低くなります。

類似化合物との比較

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide can be compared with other triphenylphosphonium derivatives, such as:

(3-Carboxypropyl)triphenylphosphonium Bromide: Similar in structure but with a carboxypropyl group instead of an ethoxycarbonyl group.

(3-Methylallyl)triphenylphosphonium Bromide: Lacks the ethoxycarbonyl group, making it less versatile in certain reactions.

特性

分子式 |

C25H26BrO2P |

|---|---|

分子量 |

469.3 g/mol |

IUPAC名 |

[(E)-4-ethoxy-2-methyl-4-oxobut-2-enyl]-triphenylphosphanium;bromide |

InChI |

InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1/b21-19+; |

InChIキー |

YTCUHHGAWIKMBX-UXJRWBAGSA-M |

異性体SMILES |

CCOC(=O)/C=C(\C)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

正規SMILES |

CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)

![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)

![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)

![[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)